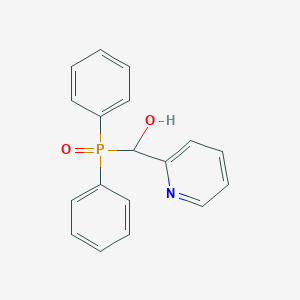
(Diphenylphosphoryl)(pyridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Diphenylphosphoryl)(pyridin-2-yl)methanol” is a compound with the molecular formula C18H16NO2P . It’s a derivative of pyridine and has been studied for its potential biological activities . This compound is part of a promising group of compounds known as aminophosphonic acids and their derivatives, which are known for their occurrence in organisms and numerous important biological activities .
Applications De Recherche Scientifique
Surface Enhanced Raman Scattering (SERS) and Electrode Interaction
(Diphenylphosphoryl)(pyridin-2-yl)methanol has been studied in the context of surface enhanced Raman scattering (SERS). Pięta et al. (2015) explored the interaction of this compound with various metal electrodes (Ag, Au, Cu) in aqueous solutions at physiological pH. Their research provided insights into the molecular geometry and adsorption modes of the compound on different metal surfaces, revealing how its molecular structure influences its interaction with electrodes under varying potentials (Pięta et al., 2015).
Orientation on Gold Nanocolloids
In a related study, Pięta et al. (2014) examined the SERS spectra of (Diphenylphosphoryl)(pyridin-2-yl)methanol adsorbed on colloidal gold surfaces. This research was crucial in understanding the orientation and adsorption modes of the compound on gold nanocolloids, which has implications for its use in nanotechnology and surface chemistry (Pięta et al., 2014).
Molecular Geometry and Vibrational Frequencies
Furthering the understanding of its molecular properties, Proniewicz et al. (2014) conducted Raman and SERS studies, along with density functional theory (DFT) calculations, to characterize the molecular geometry and vibrational frequencies of (Diphenylphosphoryl)(pyridin-2-yl)methanol. This comprehensive study helps in understanding the fundamental physical and chemical properties of the compound, essential for its application in various scientific fields (Proniewicz et al., 2014).
Organometallic Chemistry and Catalysis
In organometallic chemistry, Kermagoret and Braunstein (2008) explored the synthesis and structures of nickel complexes involving (Diphenylphosphoryl)(pyridin-2-yl)methanol derivatives. This research contributes to the understanding of its applications in catalysis and the design of novel organometallic compounds (Kermagoret & Braunstein, 2008).
Luminescence Response
Li et al. (2011) investigated the luminescence response of a copper(I) complex involving a derivative of (Diphenylphosphoryl)(pyridin-2-yl)methanol. Their study provides insights into the potential use of this compound in developing luminescent materials and sensors (Li et al., 2011).
Propriétés
IUPAC Name |
diphenylphosphoryl(pyridin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16NO2P/c20-18(17-13-7-8-14-19-17)22(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,18,20H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNAXILXPISJJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(C3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26658924 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(Diphenylphosphoryl)(pyridin-2-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

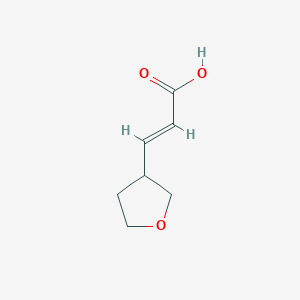
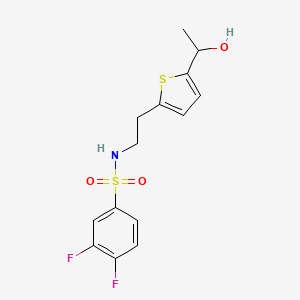
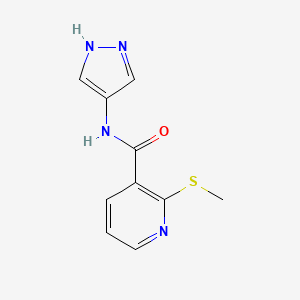



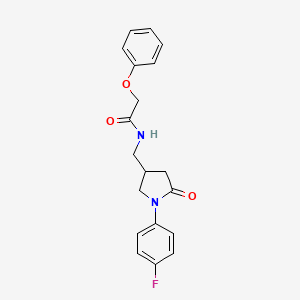

![(2R)-2-[(2,3-Difluoropyridine-4-carbonyl)amino]hexanoic acid](/img/structure/B2762939.png)
![7-[(2-cyclohex-1-en-1-ylethyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2762940.png)
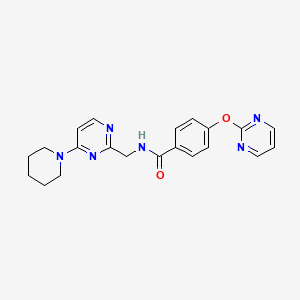
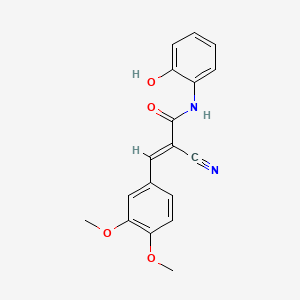

![N,6-dimethyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2762947.png)